molecular formula C8H11N3O3S B1393699 ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate CAS No. 1255147-25-1

ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate

Cat. No. B1393699
M. Wt: 229.26 g/mol
InChI Key: YVLFYAVIECHDGV-UHFFFAOYSA-N
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Description

Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate, also known as EITC, is a chemical compound. The molecule contains a total of 26 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 imide (-thio), and 1 sulfide .


Synthesis Analysis

Unfortunately, there is no available data on the synthesis of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate .


Molecular Structure Analysis

The molecular structure of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate is quite complex. It contains a total of 26 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 imide (-thio), and 1 sulfide .


Chemical Reactions Analysis

There is no available data on the chemical reactions of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate .


Physical And Chemical Properties Analysis

The molecular formula of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate is C8H11N3O3S, and its molecular weight is 229.26 g/mol.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate and its derivatives are frequently used in the synthesis of various heterocyclic compounds. These compounds serve as building blocks in the creation of a diverse range of chemical entities with potential applications in medicinal and material science.

  • Heterocyclic Compound Synthesis :
    • The reaction of phenylthiourea derivatives with specific reagents leads to the formation of (thiazolyl)imino-1,3,4-thiadiazole derivatives and other thiazole-based heterocycles. These reactions are fundamental in synthesizing new compounds for various applications (Sayed, Raslan, & Dawood, 2016).
    • Ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate undergoes a gas-phase elimination reaction, showcasing its reactivity and potential for creating new chemical entities. The study of such reactions contributes to the understanding of the compound's chemical behavior and its applications in synthesis (Velez, Ruiz, Quijano, & Notario, 2015).

Biological Activity Studies

Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate derivatives are explored for their biological activities, such as antimicrobial and anticancer properties. These studies are crucial for the development of new pharmaceutical agents.

  • Antimicrobial Properties :
    • Schiff base ligands derived from imino-thiazole compounds have been synthesized and evaluated for their antimicrobial activities against specific bacteria and fungi. These studies are vital in drug discovery and understanding the biological implications of these compounds (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Material Science and Other Applications

The compound's derivatives are also investigated for their utility in material science, showcasing the versatility of these compounds in various scientific domains.

  • Non-Linear Optical Properties :
    • N-ethylcarbazole derivatives of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate have been synthesized and tested for their non-linear optical properties, indicating potential applications in optical materials and technologies (Nesterov et al., 2002).

Safety And Hazards

This substance is considered to be non-hazardous for transport .

Future Directions

There is no available data on the future directions of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate .

properties

IUPAC Name

ethyl N-[2-(2-imino-1,3-thiazol-3-yl)acetyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-2-14-8(13)10-6(12)5-11-3-4-15-7(11)9/h3-4,9H,2,5H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLFYAVIECHDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CN1C=CSC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166405
Record name Carbamic acid, N-[2-(2-imino-3(2H)-thiazolyl)acetyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate

CAS RN

1255147-25-1
Record name Carbamic acid, N-[2-(2-imino-3(2H)-thiazolyl)acetyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(2-imino-3(2H)-thiazolyl)acetyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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